Structural Divergence from the K-560/8b HDAC Inhibitor Series: Bis-Furan vs. Thienyl-Benzamide Scaffold
The target compound substitutes the 5-thienyl-2-aminobenzamide scaffold of K-560 (1a) and compound 8b—both of which carry the identical 4-ethyl-2,3-dioxopiperazine-1-carboxamide surface recognition domain—with a 2,2-bis(furan-2-yl)ethyl group. This replacement eliminates the 2-aminobenzamide zinc-binding group (ZBG) that is essential for Class I HDAC inhibition in the K-560 series [1]. Consequently, the target compound represents a scaffold-hop that may engage HDAC enzymes or other targets through a distinct binding mode. In a 2018 SAR study on related K-560 derivatives, replacement of the 2-amino group with a 2-nitro group completely abolished neuroprotective activity, demonstrating the stringent structural requirements of this chemotype [1]. The bis(furan-2-yl)ethyl side chain introduces two furan oxygen atoms capable of acting as additional hydrogen-bond acceptors (compound total: 5 H-bond acceptors) compared to the thienyl-benzamide scaffold [2].
| Evidence Dimension | Structural scaffold identity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 2,2-bis(furan-2-yl)ethyl side chain; 5 H-bond acceptors; 1 H-bond donor; XLogP3-AA = 1.5; MW = 345.3 g/mol |
| Comparator Or Baseline | K-560/Compound 8b: 5-thienyl-2-aminobenzamide scaffold with same dioxopiperazine-carboxamide core; contains zinc-binding 2-aminobenzamide group; MW of representative analog ~400–450 g/mol |
| Quantified Difference | Absence of 2-aminobenzamide ZBG; addition of 2 furan oxygens; ~55–105 Da lower MW |
| Conditions | Structural comparison derived from published patent/paper structures (Hirata et al. 2012; Sci. Rep. 2018) and PubChem computed properties |
Why This Matters
The absence of the 2-aminobenzamide ZBG suggests the target compound may operate via a mechanism distinct from Class I HDAC chelation, potentially offering a differentiated selectivity and toxicity profile that justifies its procurement as a novel chemotype for phenotypic or target-based screening.
- [1] Hirata, Y. et al. New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. Sci. Rep. 2018, 8, 1400. View Source
- [2] PubChem Compound Summary for CID 131701967. Computed Properties (XLogP3-AA, H-Bond Donor/Acceptor Count, Molecular Weight). View Source
